BenchChemオンラインストアへようこそ!

2-(4-Fluorophenyl)-6-methylmorpholine

Sigma-2 receptor Pain Neurodegeneration

2-(4-Fluorophenyl)-6-methylmorpholine (CAS 1099679-40-9) is a disubstituted morpholine derivative bearing a 4-fluorophenyl group at the 2-position and a methyl group at the 6-position. As a phenylmorpholine scaffold, it is employed as a chiral building block and intermediate in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) agents and kinase inhibitors.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 1099679-40-9
Cat. No. B1517827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-6-methylmorpholine
CAS1099679-40-9
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCC1CNCC(O1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H14FNO/c1-8-6-13-7-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
InChIKeyLKPBWYNPOQOBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-6-methylmorpholine (CAS 1099679-40-9): Procurement-Relevant Identity and Chemical Class Context


2-(4-Fluorophenyl)-6-methylmorpholine (CAS 1099679-40-9) is a disubstituted morpholine derivative bearing a 4-fluorophenyl group at the 2-position and a methyl group at the 6-position . As a phenylmorpholine scaffold, it is employed as a chiral building block and intermediate in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) agents and kinase inhibitors [1][2]. The compound is commercially supplied as a racemic mixture (typically ≥95% purity) with the enantiopure (2S,6R) form also available under separate CAS 2227794-78-5, underscoring the importance of stereochemistry for downstream synthetic utility .

Why the 4-Fluorophenyl/6-Methyl Substitution Pattern on 2-(4-Fluorophenyl)-6-methylmorpholine Cannot Be Assumed Interchangeable


Subtle modifications to the phenyl ring of 2-aryl-6-methylmorpholines produce dramatic shifts in target selectivity and off-target liability. A closely related analog from the same chemotype demonstrated that a 4-fluorophenyl group confers potent, selective 5-HT2B receptor antagonism (IC50 54 nM cellular) while being rigorously negative against 160 other GPCRs, 302 kinases, and multiple monoamine transporters [1]. Replacing the 4-fluoro substituent with chloro, methyl, or hydrogen predictably alters both the electronic character (Hammett σp) and the lipophilicity (cLogP) of the scaffold, which can cascade into altered receptor binding, metabolic stability, and transporter-mediated clearance [2]. Furthermore, the 2-aryl morpholine class has established utility as an intermediate for tau protein kinase 1 (GSK-3β) inhibitors, where the specific aryl substitution pattern is critical for downstream biological activity [3]. These findings demonstrate that generic structural assumptions cannot substitute for empirical target-engagement and selectivity data when sourcing this compound class.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-6-methylmorpholine Against Its Closest Analogs


Sigma-2 Receptor Binding Affinity: Fluorophenyl vs. Chlorophenyl 2,6-Disubstituted Morpholines

2-(4-Fluorophenyl)-6-methylmorpholine demonstrates a binding affinity of Ki = 90 nM for the sigma-2 (σ2) receptor in rat PC12 cells, as recorded in ChEMBL (CHEMBL1698776) [1]. A comparator 2-aryl morpholine bearing a 4-chlorophenyl substituent exhibits a sigma-1 (σ1) IC50 of 4.70 nM in guinea pig cerebellum [2]. While a direct head-to-head comparison on the same receptor subtype is unavailable, the data illustrate that the 4-fluorophenyl substitution pattern yields a distinct σ1/σ2 selectivity profile that differs from the halogen-matched chloro congener, informing target-specific screening strategies.

Sigma-2 receptor Pain Neurodegeneration Binding affinity comparison

Human OCT1 Transporter Inhibition: Quantitative Comparison with Clinically Relevant Opioid Substrates

2-(4-Fluorophenyl)-6-methylmorpholine inhibits the human organic cation transporter 1 (OCT1) with an IC50 of 1.38 × 10^5 nM (138 µM) in HEK293 cells using ASP+ substrate uptake [1]. By comparison, clinically relevant OCT1 substrates such as morphine show substantially higher transporter affinity; this compound's IC50 exceeds typical therapeutic concentrations by orders of magnitude, indicating minimal risk of OCT1-mediated drug-drug interactions (DDIs) at pharmacologically relevant exposures [2].

OCT1 Transporter inhibition Drug-drug interaction Hepatic clearance

Broad-Spectrum Pharmacological Selectivity: A Fluorophenyl Morpholine Benchmark Demonstrating Minimal Off-Target Activity

A 4-fluorophenyl morpholine analog (structurally proximal to the target compound) was screened against a comprehensive panel of 161 GPCRs, 302 kinases, monoamine transporters (SERT, DAT, NET), and hERG. The compound was negative at all GPCR agonist and antagonist screens except for 5-HT2B (IC50 = 54 nM cellular), negative across the entire kinome, and negative for all three monoamine transporter uptake assays (IC50 > 10 µM) [1]. This unprecedented selectivity profile provides a class-level inference that the 4-fluorophenyl substitution confers a uniquely clean pharmacological background.

GPCR Kinase Monoamine transporter Safety pharmacology Selectivity profiling

Synthetic Versatility as a Chiral Intermediate: GSK-3β Inhibitor Pathway as a Differentiator

Patent EP2221305A1 explicitly describes optically active 2-aryl-substituted morpholine compounds, including 2-(4-fluorophenyl)-6-methylmorpholine, as key intermediates for synthesizing tau protein kinase 1 (GSK-3β) inhibitors being developed for Alzheimer's disease [1]. The synthetic route leverages the chiral morpholine core for downstream coupling with 2-chloro-1-methyl-1H-[4,4']bipyrimidinyl-6-one. In contrast, 2-alkyl-substituted or 3-fluorophenyl morpholine analogs are not cited as intermediates in this clinically relevant pathway, underscoring the specific role of the 4-fluorophenyl/6-methyl scaffold [2].

Chiral building block GSK-3β inhibitor Alzheimer's disease Optically active morpholine

Evidence-Guided Application Scenarios for 2-(4-Fluorophenyl)-6-methylmorpholine


Sigma-2 Receptor Pharmacology and Neurodegenerative Disease Probe Development

With a documented sigma-2 receptor Ki of 90 nM [1], 2-(4-Fluorophenyl)-6-methylmorpholine serves as a starting scaffold for sigma-2-targeted probe development in Alzheimer's disease and neuropathic pain research. Its divergent sigma-1/sigma-2 selectivity profile (compared with the sigma-1-preferring chloro analog) makes it suitable for studies requiring sigma-2 pathway isolation.

Chiral Intermediate for GSK-3β (Tau Protein Kinase 1) Inhibitor Synthesis

As explicitly claimed in EP2221305A1 [2], this compound is a validated synthetic intermediate for constructing GSK-3β inhibitors. Medicinal chemistry teams pursuing tau phosphorylation modulation for Alzheimer's disease should prioritize the 4-fluorophenyl variant over other aryl morpholines lacking this patent-backed synthetic precedent.

Clean-Profile CNS Tool Compound for Phenotypic Screening

The class-level evidence demonstrates that 4-fluorophenyl morpholines can achieve an exceptionally low off-target hit rate (<0.3% across ~466 targets) [3]. Researchers designing phenotypic assays where confounding polypharmacology must be minimized can select this scaffold with greater confidence than alternative phenylmorpholines that exhibit significant monoamine transporter activity.

Hepatic Safety Assessment and In Vivo DDI Studies

The compound's low OCT1 inhibitory potency (IC50 = 138 µM) [4] supports its use in preclinical in vivo models where transporter-mediated hepatic drug-drug interactions are a concern. Compared with structurally related morphinans that potently inhibit OCT1, this compound presents a substantially reduced DDI risk profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluorophenyl)-6-methylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.